molecular formula C10H16N3O5PS2 B573760 diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate CAS No. 162208-27-7

diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate

Cat. No.: B573760
CAS No.: 162208-27-7
M. Wt: 353.348
InChI Key: JNSGIVNNHKGGRU-JYRVWZFOSA-N
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Description

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a thiophosphoryl group, an aminothiazole ring, and a methoxyimino acetate moiety. This compound is known for its potential in medicinal chemistry, particularly due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate typically involves multiple steps:

    Formation of the Aminothiazole Ring: The synthesis begins with the preparation of the 2-aminothiazole ring, which can be achieved through the reaction of thiourea with α-haloketones under basic conditions.

    Introduction of the Methoxyimino Group: The next step involves the introduction of the methoxyimino group. This can be done by reacting the aminothiazole intermediate with methoxyamine hydrochloride in the presence of a base.

    Attachment of the Thiophosphoryl Group: Finally, the thiophosphoryl group is introduced through a reaction with diethyl phosphorochloridothioate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate can undergo various chemical reactions, including:

    Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the aminothiazole ring can be reduced to an amine.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the methoxyimino group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophosphoryl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce primary amines.

Scientific Research Applications

Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate involves its interaction with specific molecular targets. The aminothiazole ring can bind to enzymes or receptors, inhibiting their activity. The thiophosphoryl group may interact with nucleophilic sites in proteins, leading to covalent modification. These interactions can disrupt biological pathways, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate: shares similarities with other aminothiazole derivatives, such as:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and bioactivity. The presence of the thiophosphoryl group, in particular, enhances its potential for covalent modification of biological targets, making it a valuable compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O5PS2/c1-4-16-19(20,17-5-2)18-9(14)8(13-15-3)7-6-21-10(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSGIVNNHKGGRU-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC(=O)C(=NOC)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=S)(OCC)OC(=O)/C(=N\OC)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670001
Record name O-[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl] O,O-diethyl phosphorothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162208-27-7
Record name 4-Thiazoleacetic acid, 2-amino-α-(methoxyimino)-, anhydride with O,O-diethyl hydrogen phosphorothioate, (αZ)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl] O,O-diethyl phosphorothioate
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Record name Diethyl thiophosphoryl (Z)-(2-aminothiazol-4-yl)methoxyimino acetate
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